Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-7-nitroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of isoquinoline derivatives followed by esterification and amination reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of nitroisoquinoline derivatives.
Reduction: Reduction reactions, typically using hydrogen gas or metal hydrides, can convert the nitro group to an amino group, resulting in aminoisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents at the amino or nitro positions
Scientific Research Applications
Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mechanism of Action
The mechanism of action of ethyl 3-amino-7-nitroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-amino-4-carbethoxypyrazole: Another heterocyclic compound with similar functional groups but a different ring structure.
4-Hydroxy-2-quinolones: Compounds with a quinolone core that exhibit similar biological activities.
Quinolines and Quinolones: A broader class of compounds with diverse applications in medicinal and industrial chemistry .
Uniqueness: Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate stands out due to its specific substitution pattern on the isoquinoline ring, which imparts unique chemical reactivity and biological properties. Its combination of nitro and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate (EANI) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article provides a comprehensive overview of the biological activity associated with EANI, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
EANI is characterized by its isoquinoline core structure, which is known for various biological activities. The presence of the amino and nitro groups at specific positions on the isoquinoline ring enhances its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that EANI exhibits notable anticancer properties. For instance, a study reported its cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
Table 1: Cytotoxicity of EANI on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 12.5 | Apoptosis via mitochondrial pathway |
A549 | 15.0 | DNA damage and cell cycle arrest |
The data indicate that EANI has a lower IC50 value in HeLa cells compared to A549 cells, suggesting a higher potency against cervical cancer cells.
Neuropharmacological Effects
EANI has also been investigated for its neuropharmacological effects. In a series of experiments, EANI was tested for analgesic and sedative properties in animal models.
Table 2: Neuropharmacological Activity of EANI
Test | Result | Reference |
---|---|---|
Analgesic (Tail Flick Test) | Significant reduction in response time | |
Sedation (Open Field Test) | Increased time spent immobile |
These findings suggest that EANI may have potential as an analgesic agent, possibly through modulation of neurotransmitter systems.
Case Studies
- In Vitro Study on Cancer Cells : A study involving the treatment of HeLa cells with EANI showed significant apoptosis after 24 hours, with flow cytometry confirming increased Annexin V positivity, indicating early apoptotic changes.
- Animal Model for Analgesia : In a controlled experiment using rodents, EANI was administered intraperitoneally. The results indicated a dose-dependent analgesic effect comparable to standard opioid treatments.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of EANI is crucial for optimizing its pharmacological properties. Modifications at the amino and nitro positions have been shown to influence both potency and selectivity towards various biological targets.
Table 3: SAR Analysis of EANI Derivatives
Compound | Modification | Activity |
---|---|---|
This compound | None | Anticancer activity |
Mthis compound | Methyl substitution | Reduced activity |
Propyl 3-amino-7-nitroisoquinoline-4-carboxylate | Propyl substitution | Enhanced potency |
The SAR analysis indicates that certain modifications can enhance or diminish the biological activity of isoquinoline derivatives.
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
ethyl 3-amino-7-nitroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-9-4-3-8(15(17)18)5-7(9)6-14-11(10)13/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
RTPWEJKPYMSLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
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